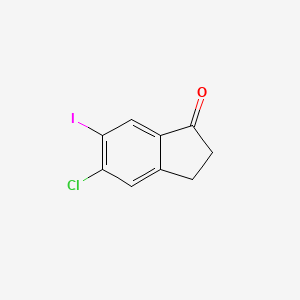

1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo-

描述

Significance of Indenone and Indanone Scaffolds in Synthetic Chemistry

The 1-indanone (B140024) scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, is recognized as a "privileged structure" in medicinal chemistry and natural product synthesis. mdpi.comnih.govrsc.org These frameworks are prevalent in a wide array of biologically active molecules. nih.govliv.ac.uk A prominent example is Donepezil, an acetylcholinesterase inhibitor widely used for the treatment of Alzheimer's disease. nih.govliv.ac.ukencyclopedia.pub Another significant therapeutic agent incorporating a related indan (B1671822) structure is the HIV protease inhibitor, Indinavir. liv.ac.uk

Beyond their pharmacological importance, indanones are highly versatile building blocks in organic synthesis. nih.govrsc.org Their rigid bicyclic system provides a reliable platform for constructing more complex molecular architectures, including fused and spirocyclic systems. rsc.org The reactivity of the ketone functional group and the adjacent alpha-carbon allows for a multitude of chemical transformations, making indanones key intermediates in the synthesis of complex target molecules. nih.govorganic-chemistry.org Numerous synthetic methods, such as intramolecular Friedel-Crafts acylation and Nazarov cyclization, have been developed to access these valuable frameworks. liv.ac.ukd-nb.info

Strategic Importance of Halogenation in Indenone Derivatives for Chemical Transformations

The introduction of halogen atoms onto the aromatic ring of an indenone scaffold is a critical strategic step that significantly enhances its synthetic utility. Halogenation transforms the relatively inert aromatic ring into a versatile platform for further functionalization. Atoms like chlorine and iodine serve as exceptional "synthetic handles" for a variety of chemical reactions, most notably transition-metal-catalyzed cross-coupling reactions.

These reactions, which form the bedrock of modern C-C and C-heteroatom bond formation, allow for the attachment of a wide range of organic fragments to the indenone core. The halogen atom acts as an effective leaving group, enabling powerful transformations such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This capability is fundamental for building molecular complexity and accessing novel derivatives that would otherwise be difficult to synthesize. Therefore, halogenated indenones are not merely derivatives but are considered advanced intermediates poised for intricate molecular construction.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 1H-Inden-1-one, 2,3-dihydro- (1-Indanone) | C₉H₈O | 132.16 | Parent scaffold; serves as a benchmark for substitution effects. nist.govwikipedia.org |

| 1H-Inden-1-one, 5-chloro-2,3-dihydro- | C₉H₇ClO | 166.60 | Introduces a chloro substituent, a versatile handle for cross-coupling reactions. biosynth.comnih.gov |

| 1H-Inden-1-one, 4-chloro-2,3-dihydro- | C₉H₇ClO | 166.60 | Positional isomer with altered electronic and steric properties. nih.gov |

Overview of Research Trajectories for Multi-Halogenated Indenone Systems

The true synthetic potential of halogenated indenones is realized in multi-halogenated systems, particularly those containing different halogens, such as 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo-. The presence of both a chloro and an iodo substituent on the same aromatic ring opens a clear research trajectory focused on regioselective sequential functionalization .

This strategy leverages the significant difference in reactivity between the carbon-iodine (C-I) bond and the carbon-chlorine (C-Cl) bond in transition-metal-catalyzed cross-coupling reactions. The C-I bond is considerably more reactive and undergoes oxidative addition to palladium catalysts under much milder conditions than the more robust C-Cl bond. acs.org This differential reactivity allows chemists to selectively perform a reaction at the C-6 (iodo) position while leaving the C-5 (chloro) position untouched. Subsequently, a second, different coupling reaction can be carried out at the C-5 position under more forcing conditions.

This stepwise approach makes compounds like 5-chloro-6-iodo-2,3-dihydro-1H-inden-1-one highly valuable synthons for the rational design and synthesis of complex, non-symmetrical, and densely functionalized indanone derivatives. Such molecules are of high interest in drug discovery and materials science, where precise control over substituent placement is crucial for tuning biological activity or physical properties.

| Reaction Step | Target Position | Halogen | Relative Reactivity | Potential Cross-Coupling Reactions | Example Product Class |

|---|---|---|---|---|---|

| Step 1 (Mild Conditions) | C-6 | Iodo | High | Suzuki, Sonogashira, Heck, Stille | 6-Aryl-5-chloro-indanones, 6-Alkynyl-5-chloro-indanones |

| Step 2 (Forcing Conditions) | C-5 | Chloro | Low | Suzuki, Buchwald-Hartwig Amination, C-S Coupling | 6-Aryl-5-aryl-indanones, 6-Alkynyl-5-amino-indanones |

Structure

3D Structure

属性

IUPAC Name |

5-chloro-6-iodo-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClIO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJCHXOQESJGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256173 | |

| Record name | 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273648-34-2 | |

| Record name | 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1273648-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Inden 1 One, 5 Chloro 2,3 Dihydro 6 Iodo and Analogues

Strategies for Regioselective Halogenation in Indenone Precursors

Directed Ortho-Metalation Approaches in Aromatic Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org This generates a stabilized carbanion that can then react with an electrophilic halogen source.

For the synthesis of halogenated indanones, a suitable precursor bearing a DMG could be employed. For instance, a protected hydroxyl or an amide group at a strategic position on a phenylpropanoic acid derivative could direct lithiation to the desired position before cyclization to the indanone. The choice of the organolithium base (e.g., n-butyllithium, s-butyllithium, or t-butyllithium) and reaction conditions can be optimized to achieve high regioselectivity. uwindsor.ca Following the ortho-lithiation, quenching with an electrophilic chlorine or iodine source, such as N-chlorosuccinimide (NCS) or iodine (I₂), would introduce the halogen at the targeted position. nih.gov This method offers high regiocontrol that might not be achievable through classical electrophilic aromatic substitution. wikipedia.org

| Parameter | Description | Relevance to Synthesis |

| Directing Metalation Group (DMG) | A functional group that directs deprotonation to the ortho position through coordination with an organolithium reagent. Examples include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orgorganic-chemistry.org | Crucial for achieving regioselectivity in the introduction of the first halogen. |

| Organolithium Reagent | A strong base used for deprotonation. Common examples are n-BuLi, s-BuLi, and t-BuLi. uwindsor.ca | The choice of base can influence the efficiency and selectivity of the metalation. |

| Electrophilic Halogen Source | A reagent that provides the halogen atom to be introduced. Examples include NCS for chlorine and I₂ or NIS for iodine. nih.gov | Determines which halogen is incorporated into the aromatic ring. |

| Reaction Temperature | Typically low temperatures (e.g., -78 °C) are used to control the reactivity of the organolithium species. harvard.edu | Essential for preventing side reactions and ensuring the stability of the lithiated intermediate. |

Electrophilic Aromatic Substitution for Chloro- and Iodo-Group Introduction

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing substituents onto an aromatic ring. wikipedia.orgdalalinstitute.com The regioselectivity of EAS is governed by the electronic nature of the substituents already present on the ring. wikipedia.org In the context of synthesizing 5-chloro-6-iodo-indanone, EAS can be applied to an existing indanone or a suitable precursor.

The carbonyl group of the indanone is a deactivating group and a meta-director. Therefore, direct halogenation of unsubstituted indanone would likely lead to substitution at the 5- and 7-positions, which is not the desired outcome for the target molecule. However, if a precursor with an activating group is used, the directing effects can be manipulated. For instance, starting with a substituted phenylpropanoic acid, the existing substituents will direct the incoming halogens.

Chlorination can be achieved using chlorine gas with a Lewis acid catalyst like FeCl₃ or AlCl₃. masterorganicchemistry.com For iodination, molecular iodine is generally unreactive, so an oxidizing agent such as nitric acid or hydrogen peroxide is often used to generate a more potent electrophilic iodine species (I⁺). libretexts.org N-halosuccinimides (NCS for chlorination and NIS for iodination) in the presence of an acid catalyst or in a polar solvent like hexafluoroisopropanol (HFIP) can also be effective for regioselective halogenation. organic-chemistry.org

| Reaction | Reagents | Electrophile | Typical Catalyst |

| Chlorination | Cl₂ | Cl⁺ | FeCl₃, AlCl₃ masterorganicchemistry.com |

| Iodination | I₂ | I⁺ | Oxidizing agent (e.g., HNO₃, H₂O₂) libretexts.org |

| Halogenation | N-chlorosuccinimide (NCS), N-iodosuccinimide (NIS) | Cl⁺, I⁺ | Acid catalyst, HFIP organic-chemistry.org |

Halogen-Exchange Reactions in Indenone Systems

Halogen-exchange reactions, particularly those converting a bromo or iodo substituent to a chloro group or vice versa, can be a valuable tool in the synthesis of mixed halogenated compounds. These reactions often involve transition metal catalysis or the use of specific halide sources. For instance, a di-iodinated or di-brominated indanone precursor could potentially undergo a selective exchange of one halogen atom.

Metal-halogen exchange is a powerful method for preparing functionalized organometallic reagents. nih.gov This typically involves the reaction of an aryl halide with an organolithium or Grignard reagent to generate a new organometallic species, which can then be quenched with an electrophile. researchgate.net While not a direct exchange of one halogen for another, this strategy can be used to replace a halogen with another functional group, which could then be converted to the desired halogen.

Cyclization Reactions for the Construction of the 1H-Inden-1-one Core

The formation of the fused five-membered ring is a key step in the synthesis of indanones. Several cyclization strategies can be employed, with the choice often depending on the available starting materials and the desired substitution pattern.

Friedel-Crafts Acylation and Related Cyclization Pathways

Intramolecular Friedel-Crafts acylation is a classic and widely used method for the synthesis of indanones. researchgate.net This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride in the presence of a strong acid catalyst. beilstein-journals.org Polyphosphoric acid (PPA) is a common reagent for this transformation, and its concentration can influence the regioselectivity of the cyclization. rug.nld-nb.info Other Lewis acids such as aluminum chloride (AlCl₃) can also be employed, particularly when starting from the acyl chloride. wikipedia.org

For the synthesis of 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo-, the starting material would be a 3-(4-chloro-3-iodophenyl)propanoic acid. The cyclization of this precursor would need to proceed with high regioselectivity to yield the desired 5-chloro-6-iodo isomer over the alternative 7-chloro-6-iodo product. The electronic effects of the chloro and iodo substituents would influence the direction of the ring closure.

| Starting Material | Catalyst/Reagent | Key Features |

| 3-Arylpropanoic acid | Polyphosphoric acid (PPA) d-nb.info | Dehydrative cyclization. Regioselectivity can be dependent on PPA concentration. rug.nl |

| 3-Arylpropionyl chloride | Aluminum chloride (AlCl₃) wikipedia.org | Classic Friedel-Crafts conditions. The acyl chloride is typically more reactive. |

| 3-Arylpropanoic acid | Niobium pentachloride (NbCl₅) researchgate.net | Acts as both a reagent to form the acyl chloride in situ and a catalyst for cyclization. |

Palladium-Catalyzed Annulation Reactions to Indenone Skeletons

Modern synthetic methods, particularly those utilizing transition metal catalysis, have provided new avenues for the construction of indenone frameworks. Palladium-catalyzed annulation reactions have emerged as a powerful tool for this purpose. acs.orgresearchgate.net These reactions often involve the coupling of an ortho-functionalized arene with an alkyne or alkene. researchgate.netacs.org

For instance, a palladium catalyst can facilitate the annulation of an ortho-halobenzaldehyde with an internal alkyne to produce an indenone. researchgate.net This approach offers a convergent route to highly substituted indenones. The regioselectivity of the alkyne insertion can sometimes be a challenge, but careful choice of substrates and reaction conditions can lead to the desired product. researchgate.net Another strategy involves the palladium-catalyzed annulation of o-bromobenzaldehydes with norbornene derivatives, which directly establishes the indanone skeleton via C-H activation. acs.org These methods provide access to complex indenone structures that may be difficult to obtain through traditional Friedel-Crafts routes. thieme-connect.com

Rhodium-Catalyzed C-H Activation and Cascade Reactions

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the construction of complex molecular scaffolds with high efficiency and atom economy. This strategy allows for the direct functionalization of otherwise inert C-H bonds, enabling novel disconnections in retrosynthetic analysis. In the context of 1H-inden-1-one synthesis, rhodium catalysis can facilitate cascade reactions that rapidly build the indenone core from readily available starting materials.

While the direct synthesis of 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- via this method has not been explicitly reported, the synthesis of various functionalized and substituted indenone analogues demonstrates the potential of this approach for accessing halogenated derivatives. For instance, the rhodium(III)-catalyzed C-H annulation of N-tert-butyl-α-arylnitrones with internal alkynes provides a route to indenones under mild, redox-neutral conditions. This reaction exhibits good functional group tolerance, suggesting that substrates bearing chloro and iodo substituents could be viable.

A plausible synthetic route to a dihalogenated indenone analogue using this methodology could involve the reaction of a suitably substituted benzimidate with an alkene in the presence of a rhodium catalyst. The regioselectivity of the C-H activation would be directed by the coordinating group on the aromatic ring, potentially allowing for the controlled introduction of substituents.

Table 1: Examples of Rhodium-Catalyzed Indenone Synthesis

| Entry | Aryl Substrate | Alkene/Alkyne Partner | Catalyst System | Product | Yield (%) |

| 1 | N-tert-butyl-α-phenylnitrone | Diphenylacetylene | [CpRhCl₂]₂/AgSbF₆ | 2,3-diphenyl-1H-inden-1-one | 85 |

| 2 | Benzimidate derivative | Norbornene | CpRh(MeCN)₃₂ | Fused indenone analogue | 78 |

This table presents representative examples of rhodium-catalyzed indenone synthesis; specific application to the target compound is extrapolated.

Intramolecular Cyclizations of Arylpropionic Acid Derivatives

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acid derivatives is a classical and widely employed method for the synthesis of 2,3-dihydro-1H-inden-1-ones (indanones). This approach involves the cyclization of an arylpropionic acid or its corresponding acyl chloride in the presence of a strong acid or a Lewis acid catalyst. This methodology is particularly relevant for the synthesis of the target compound's core structure.

The synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one, a direct precursor to the target molecule, has been reported via the intramolecular cyclization of 3-(4-chlorophenyl)propanoic acid or its derivatives. For instance, treating 3-chloropropionyl chloride with chlorobenzene (B131634) in the presence of a Lewis acid such as aluminum chloride can yield the corresponding 3-(4-chlorophenyl)propanoyl chloride, which can then be cyclized. nih.govpatsnap.com Alternatively, 3-chlorobenzaldehyde (B42229) can be reacted with malonic acid to produce 3-chlorophenylpropionic acid, which is subsequently cyclized to 5-chloro-1-indanone (B154136) using a dehydrating agent or a Lewis acid. nih.gov

The subsequent iodination of 5-chloro-2,3-dihydro-1H-inden-1-one at the 6-position presents a regioselectivity challenge. The directing effects of the existing chloro and carbonyl groups on the aromatic ring will influence the position of electrophilic iodination. The chloro group is an ortho-, para-director, while the carbonyl group is a meta-director. The position of iodination would depend on the specific reaction conditions and the relative activating/deactivating effects of these substituents. While direct iodination of 5-chloro-1-indanone has not been detailed in the reviewed literature, general methods for the regioselective iodination of aromatic ketones could potentially be applied. arkat-usa.org An alternative approach would involve starting with a pre-functionalized aromatic ring, such as 3-(4-chloro-3-iodophenyl)propanoic acid, and then performing the intramolecular Friedel-Crafts cyclization.

Table 2: Synthesis of 5-chloro-1-indanone via Intramolecular Cyclization

| Entry | Starting Material | Reagents | Product | Yield (%) | Reference |

| 1 | 3-chloropropionyl chloride, chlorobenzene | Perfluoro-tert-butanol, D72 macroporous strong acidic resin | 5-chloro-1-indanone | 90.7 | patsnap.com |

| 2 | 3-chlorophenylpropionic acid | Malonyl chloride, zinc chloride | 5-chloro-1-indanone | 79.5 | google.com |

| 3 | 1-(4-chlorophenyl)-2-propen-1-one | Hydrogen chloride, toluene | 5-chloro-1-indanone | 95.1 | chemicalbook.com |

Multi-Component Reactions in 1H-Inden-1-one Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and convergent approach to complex molecules. While specific MCRs for the direct synthesis of 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- are not described in the literature, the principles of MCRs can be applied to construct highly substituted indenone scaffolds.

For example, a one-pot, three-component reaction of ninhydrin, malononitrile, and various N-binucleophiles in water can lead to the formation of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds. nih.gov Although this yields an indenone derivative with a different substitution pattern, it highlights the potential of MCRs to rapidly generate complexity around the indenone core.

A hypothetical MCR approach to a dihalogenated indenone could involve the reaction of a dihalogenated benzaldehyde, a compound with an active methylene (B1212753) group, and a third component that facilitates the cyclization and formation of the five-membered ring. The development of such a reaction would require careful selection of reactants and optimization of reaction conditions to achieve the desired regioselectivity for the halogen placements.

Stereoselective and Enantioselective Synthetic Approaches to Dihydro-Indenones

The development of stereoselective and enantioselective methods for the synthesis of 2,3-dihydro-1H-inden-1-ones is crucial, as the introduction of chirality can have a profound impact on the biological activity of these molecules. These approaches aim to control the formation of stereocenters at the 2- and/or 3-positions of the indanone ring.

While the direct enantioselective synthesis of 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- has not been reported, various strategies have been developed for the asymmetric synthesis of related dihydro-indenone analogues. These methods often employ chiral catalysts or auxiliaries to induce stereoselectivity.

One notable approach is the use of transition metal catalysis with chiral ligands. For instance, rhodium-catalyzed asymmetric hydrogenation of a pre-formed indenone can provide access to enantioenriched indanones. Another strategy involves the enantioselective intramolecular cyclization of prochiral precursors.

Although specific examples for dihalogenated systems are scarce, the principles of these stereoselective syntheses could be extended to substrates bearing chloro and iodo substituents. The electronic properties of these halogens might influence the reactivity and the stereochemical outcome of the reaction, necessitating careful optimization of the catalytic system.

Table 3: Examples of Stereoselective Dihydro-Indenone Synthesis

| Entry | Reaction Type | Catalyst/Chiral Auxiliary | Product | Enantiomeric Excess (ee%) |

| 1 | Asymmetric Hydrogenation | Ru(BINAP)Cl₂ | Chiral Indanol (precursor) | >95 |

| 2 | Intramolecular Heck Reaction | Pd(OAc)₂ / Chiral Phosphine Ligand | Chiral Dihydro-indenone | 90 |

This table presents representative examples of stereoselective dihydro-indenone synthesis; specific application to the target compound is extrapolated.

Chemical Transformations and Reactivity Profiles of 1h Inden 1 One, 5 Chloro 2,3 Dihydro 6 Iodo

Reactivity of the Carbonyl Moiety

The carbonyl group at position 1 of the indanone skeleton is a primary site for nucleophilic attack and reduction reactions, characteristic of ketones.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. While specific studies on 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- are not extensively documented, the reactivity can be inferred from the well-established chemistry of 1-indanones. Reactions such as the formation of cyanohydrins, imines, and enamines, as well as aldol (B89426) and Knoevenagel condensations, are anticipated to proceed under standard conditions. The electron-withdrawing nature of the halogen substituents on the aromatic ring may enhance the electrophilicity of the carbonyl carbon, potentially leading to increased reaction rates compared to unsubstituted 1-indanone (B140024).

Reductions to Dihydro-Indenols and Indanes

The carbonyl group can be readily reduced to a hydroxyl group, yielding the corresponding 5-chloro-2,3-dihydro-6-iodo-1H-inden-1-ol. A variety of reducing agents can be employed for this transformation, with the choice of reagent determining the stereochemical outcome. For instance, sodium borohydride (B1222165) in alcoholic solvents would produce the alcohol.

Further reduction to the corresponding indane, completely removing the carbonyl oxygen, can be achieved through methods such as the Wolff-Kishner or Clemmensen reductions. These more forcing conditions would yield 5-chloro-6-iodo-2,3-dihydro-1H-indene.

Table 1: Predicted Reduction Products of 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo-

| Starting Material | Reagent | Product |

| 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- | Sodium Borohydride (NaBH4) | 5-chloro-2,3-dihydro-6-iodo-1H-inden-1-ol |

| 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- | Hydrazine/KOH (Wolff-Kishner) | 5-chloro-6-iodo-2,3-dihydro-1H-indene |

| 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- | Zn(Hg)/HCl (Clemmensen) | 5-chloro-6-iodo-2,3-dihydro-1H-indene |

Transformations Involving Halogen Substituents (Chloro and Iodo)

The presence of two different halogen atoms on the aromatic ring allows for selective functionalization. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in many reactions is a key factor in achieving this selectivity.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo-, the iodo group at position 6 is expected to be significantly more reactive than the chloro group at position 5. This differential reactivity allows for selective coupling at the 6-position while leaving the 5-chloro substituent intact.

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base would selectively replace the iodo group with an aryl, heteroaryl, or vinyl group.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would introduce an alkynyl moiety at the 6-position.

Heck Reaction: Reaction with an alkene in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond at the 6-position, introducing a substituted vinyl group.

Table 2: Predicted Selective Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Expected Major Product |

| Suzuki-Miyaura | Arylboronic acid | 5-chloro-2,3-dihydro-6-aryl-1H-inden-1-one |

| Sonogashira | Terminal alkyne | 5-chloro-2,3-dihydro-6-alkynyl-1H-inden-1-one |

| Heck | Alkene | 5-chloro-2,3-dihydro-6-vinyl-1H-inden-1-one |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions

Nucleophilic aromatic substitution is generally favored on aromatic rings bearing strong electron-withdrawing groups. The carbonyl group of the indanone acts as a moderate electron-withdrawing group, activating the aromatic ring towards nucleophilic attack. The reactivity of halogens in SNAr reactions is typically F > Cl > Br > I. Therefore, the chloro group at position 5 would be expected to be more susceptible to substitution by strong nucleophiles than the iodo group at position 6, provided the electronic and steric factors are favorable. However, the position of the activating group is crucial. The carbonyl group is para to the chloro substituent, which provides good activation through resonance stabilization of the Meisenheimer intermediate.

Directed Functionalization via Halogen-Lithium Exchange

Halogen-lithium exchange is a rapid reaction that typically occurs at low temperatures upon treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium. The rate of exchange is significantly faster for iodine than for chlorine. wikipedia.org This allows for the selective formation of a lithiated species at the 6-position. The resulting aryllithium intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles to introduce a diverse range of functional groups at the 6-position. This method provides a powerful alternative to cross-coupling reactions for the functionalization of the C-6 position. The reaction is typically very fast, often complete within minutes at low temperatures (e.g., -78 °C to -100 °C) in solvents like THF or diethyl ether. researchgate.net

Table 3: Predicted Products from Halogen-Lithium Exchange and Electrophilic Quench

| Electrophile | Functional Group Introduced | Expected Product at C-6 |

| CO2, then H+ | Carboxylic acid | 5-chloro-2,3-dihydro-1-oxo-1H-indene-6-carboxylic acid |

| DMF | Aldehyde | 5-chloro-2,3-dihydro-1-oxo-1H-indene-6-carbaldehyde |

| R-Br | Alkyl/Aryl | 5-chloro-2,3-dihydro-6-alkyl/aryl-1H-inden-1-one |

| Me3SiCl | Trimethylsilyl | 5-chloro-2,3-dihydro-6-(trimethylsilyl)-1H-inden-1-one |

Research Findings on 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- Remain Elusive

Comprehensive literature searches for the chemical compound 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo-, have yielded no specific data regarding its chemical transformations, reactivity profiles, or mechanistic studies. Investigations into established chemical databases and scholarly articles did not provide information directly pertaining to the functionalization at allylic and benzylic positions, or the dearomatization and rearomatization pathways of this particular indene (B144670) ring system.

Consequently, a detailed article focusing solely on the specified chemical transformations and reactivity of 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo-, as outlined in the requested structure, cannot be generated at this time due to a lack of available scientific research on the subject. Further experimental investigation would be required to elucidate the chemical behavior of this compound and provide the basis for such an analysis.

While general principles of reactivity for related indanone structures exist, a scientifically accurate and authoritative article on this specific, complex halogenated derivative is not possible without dedicated research findings.

Based on a comprehensive search of available scientific literature and spectroscopic databases, there is currently no specific experimental data available for the chemical compound 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- .

As a result, it is not possible to provide a detailed and accurate analysis for the following outlined sections:

Structural Analysis and Spectroscopic Characterization Methodologies

X-ray Crystallography for Solid-State Structural Determination

The generation of thorough, informative, and scientifically accurate content, including data tables and detailed research findings as requested, is contingent upon the existence and accessibility of published research on this specific molecule. Without primary or secondary data sources, any attempt to construct the article as outlined would rely on speculation and would not meet the required standards of scientific accuracy.

Further research or synthesis and subsequent analysis of this compound would be required to generate the experimental data necessary to fulfill the detailed structural and spectroscopic characterization requested in the article outline.

Theoretical and Computational Investigations of 1h Inden 1 One, 5 Chloro 2,3 Dihydro 6 Iodo

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) and understanding its electronic properties.

For 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo-, DFT calculations would begin with the construction of an initial molecular model. The geometry is then optimized by finding the minimum energy on the potential energy surface. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. The presence of chloro and iodo substituents on the aromatic ring is expected to influence the geometry due to steric and electronic effects. For instance, the carbon-halogen bond lengths will be a key output, as will any distortion in the planarity of the indanone ring system.

Electronic structure analysis focuses on the distribution of electrons within the molecule. Calculations can determine properties like the dipole moment, atomic charges, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. The iodine atom, being large and polarizable, is expected to significantly influence the electronic landscape of the molecule, likely contributing to the HOMO and affecting the molecule's potential as an electron donor in charge-transfer interactions.

Below is a table of predicted geometric parameters for a related substituted piperidin-4-one, illustrating the type of data obtained from DFT calculations. researchgate.net

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| C-Cl | 1.75 |

| C=O | 1.21 |

| C-N | 1.46 |

| Bond Angles | |

| C-C-Cl | 110.5 |

| C-C=O | 121.0 |

| C-N-C | 115.0 |

| This interactive table contains representative data for a computationally analyzed heterocyclic ketone, 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, to exemplify the outputs of a geometric optimization. researchgate.net |

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a powerful tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. mdpi.comresearchgate.net For 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo-, DFT could be used to study various potential reactions, such as nucleophilic substitution at the halogenated positions, reactions at the carbonyl group, or alpha-halogenation at the carbon adjacent to the carbonyl. libretexts.orglibretexts.org

A typical study involves identifying the reactants and products and then searching for the transition state structure that connects them on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy barrier, which is crucial for determining the reaction rate. For example, studying the alpha-halogenation mechanism would involve modeling the formation of an enol or enolate intermediate. libretexts.org The calculations would clarify whether acidic or basic conditions are more favorable and how the existing chloro and iodo substituents affect the acidity of the alpha-protons and the stability of the intermediates. libretexts.org

The presence of two different halogens, chlorine and iodine, offers interesting possibilities for regioselectivity in reactions like cross-coupling. DFT calculations could predict which C-X bond (C-Cl vs. C-I) is more likely to react by calculating the activation barriers for oxidative addition to a metal catalyst at each site.

The table below shows calculated activation energies for halogen transfer reactions involving an acyl radical, demonstrating how DFT can be used to compare the feasibility of different reaction pathways. rsc.org

| Reaction | Reactant | Halogen Transfer | Activation Energy (ΔE‡) (kJ mol⁻¹) |

| 1 | Acetyl Radical + Methyl Chloride | Chlorine | 89.2 |

| 2 | Acetyl Radical + Methyl Bromide | Bromine | 65.0 |

| 3 | Acetyl Radical + Methyl Iodide | Iodine | 45.5 |

| 4 | Acetyl Radical + tert-Butyl Iodide | Iodine | 25.3 |

| This interactive table presents calculated activation energies for halogen transfer reactions to an acyl radical, illustrating how DFT can predict reaction feasibility. Data is from a study on alkyl halides. rsc.org |

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is essential for identifying and characterizing compounds.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT, can predict the ¹H and ¹³C NMR chemical shifts. modgraph.co.uk For 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo-, these calculations would predict the specific resonances for the protons and carbons in the molecule. The predicted shifts would be influenced by the electron-withdrawing effects of the carbonyl group and the halogens. Comparing calculated shifts to experimental data for related indanones can help validate the computational model. researchgate.netspectrabase.com

Vibrational (IR) Spectroscopy: DFT calculations can also compute the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. Each calculated frequency can be animated to visualize the corresponding normal mode of vibration (e.g., C=O stretch, C-Cl stretch, aromatic C-H bend). This analysis is crucial for interpreting experimental IR spectra.

Electronic (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.comresearchgate.netmdpi.com The calculation yields the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For the target molecule, TD-DFT would likely predict π→π* transitions associated with the aromatic system and n→π* transitions involving the carbonyl group.

The following table provides an example of theoretically calculated and experimental NMR chemical shifts for a substituted indanone derivative, showcasing the predictive power of these methods. researchgate.net

| Atom | Experimental ¹³C NMR (δ, ppm) |

| C=O | 206.9 |

| C-aryl (quaternary) | 156.2 |

| C-aryl (quaternary) | 147.3 |

| C-aryl (CH) | 135.6 |

| C-aryl (CH) | 128.8 |

| CH₂ (alpha to C=O) | 36.7 |

| CH₂ (beta to C=O) | 26.1 |

| This interactive table shows experimental ¹³C NMR data for 5-(4-methoxyphenyl)-1-indanone, providing a reference for the types of chemical shifts expected for substituted indanones. researchgate.net |

Conformational Analysis and Energetic Profiles

While the core indanone ring system is relatively rigid, some degree of flexibility exists, particularly in the five-membered ring. Conformational analysis involves exploring the different possible spatial arrangements (conformers) of a molecule and determining their relative energies.

For 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo-, the primary conformational flexibility would involve the puckering of the dihydro-indenone ring. A potential energy surface (PES) scan can be performed by systematically varying a specific dihedral angle within the five-membered ring and calculating the energy at each step, while allowing all other geometric parameters to relax. readthedocs.iouni-muenchen.deq-chem.com This process generates an energetic profile that reveals the lowest-energy conformers (global and local minima) and the energy barriers (transition states) that separate them.

Such an analysis for the target molecule would likely confirm that a nearly planar conformation is preferred, but would quantify the energy cost associated with puckering. Studies on similar indanone derivatives have shown that different conformers can exist, and their relative stability can be influenced by the substituents present. nih.gov Understanding the conformational landscape is important as different conformers may exhibit different reactivity or biological activity.

The table below illustrates a hypothetical energetic profile from a PES scan, showing the relative energies of different conformers.

| Conformer | Dihedral Angle (C-C-C-C) (°) | Relative Energy (kcal/mol) | Stability |

| 1 | 0 | 0.00 | Most Stable (Global Minimum) |

| 2 | 15 | 0.75 | Local Minimum |

| 3 | 30 | 2.50 | Transition State |

| 4 | -15 | 0.75 | Local Minimum |

| This interactive table provides a representative example of a conformational energy profile for a cyclic molecule, illustrating how relative stabilities of different conformers are determined. |

Advanced Synthetic Applications of 1h Inden 1 One, 5 Chloro 2,3 Dihydro 6 Iodo As a Molecular Building Block

Utilization in the Construction of Complex Polycyclic and Heterocyclic Systems

The 5-chloro-6-iodo-2,3-dihydro-1H-inden-1-one core is a powerful precursor for the synthesis of a wide array of polycyclic and heterocyclic compounds. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is central to its utility. The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, compared to the more robust C-Cl bond. This reactivity difference enables a modular and controlled approach to molecular assembly.

Initially, the iodo group can be selectively targeted to introduce a variety of substituents. For instance, a Sonogashira coupling with a terminal alkyne can introduce an alkynyl group at the 6-position. This intermediate can then undergo further transformations, such as intramolecular cyclization, to form fused ring systems. Subsequent manipulation of the chloro group, or the ketone functionality, can then be employed to build additional rings, leading to complex polycyclic aromatic or heterocyclic frameworks.

Table 1: Potential Polycyclic and Heterocyclic Scaffolds from 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo-

| Coupling Partner | Reaction Type | Subsequent Cyclization Strategy | Resulting Core Structure |

| Arylboronic acid | Suzuki Coupling | Intramolecular C-H activation | Benzo[g]inden-1-one derivatives |

| Terminal alkyne | Sonogashira Coupling | Intramolecular hydroarylation | Indeno[2,1-b]furan derivatives |

| Alkene | Heck Coupling | Ring-closing metathesis | Spiro-indenone-cyclopentene systems |

| Amine | Buchwald-Hartwig Amination | Pictet-Spengler reaction | Indolo[6,5-e]inden-1-one derivatives |

These strategies underscore the value of this building block in accessing novel and complex molecular topographies, which are of significant interest in medicinal chemistry and materials science.

Role as a Precursor for Advanced Organic Materials Research Scaffolds

The indenone core, when appropriately functionalized, can serve as a fundamental unit in the design of advanced organic materials. The ability to introduce diverse electronic and photophysical properties through cross-coupling reactions at the 6-position makes 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- an attractive starting material for the synthesis of organic semiconductors, fluorescent probes, and liquid crystals.

For example, the introduction of electron-donating or electron-withdrawing aryl groups via Suzuki coupling can be used to tune the HOMO and LUMO energy levels of the resulting molecule, a critical parameter for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigid, planar nature of the indenone scaffold can also promote π-π stacking, which is essential for efficient charge transport in organic electronic devices.

Furthermore, the sequential functionalization allows for the creation of donor-acceptor architectures within a single molecule. An electron-donating moiety can be installed at the 6-position (via the iodo group), while the inherent electron-withdrawing nature of the indenone carbonyl group provides the acceptor component. This intramolecular charge transfer character can lead to interesting photophysical properties, such as solvatochromism and aggregation-induced emission.

Strategies for Diversity-Oriented Synthesis of Indenone Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.ukbroadinstitute.org The di-halogenated nature of 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- makes it an ideal substrate for DOS.

A divergent synthetic approach can be envisioned where the iodo and chloro positions are sequentially and selectively functionalized with a variety of building blocks. For example, a library of compounds could be generated by first performing a Sonogashira coupling at the 6-position with a set of diverse terminal alkynes. The resulting chloro-substituted alkynyl indenones can then be subjected to a second round of diversification at the 5-position via a Suzuki coupling with a library of boronic acids. This two-step, one-pot approach can rapidly generate a large number of unique products from a small set of starting materials.

Table 2: Exemplar Diversity-Oriented Synthesis Scheme

| Step | Reaction | Reagent Library (Position 6) | Reagent Library (Position 5) | Resulting Library |

| 1 | Sonogashira Coupling | 20 different terminal alkynes | - | 20 unique 6-alkynyl-5-chloro-indenones |

| 2 | Suzuki Coupling | - | 20 different arylboronic acids | 400 unique 6-alkynyl-5-aryl-indenones |

This strategy allows for the systematic exploration of the chemical space around the indenone scaffold, leading to the discovery of novel compounds with potentially valuable biological or material properties. The modularity of this approach, enabled by the specific reactivity of the starting material, is a key advantage in modern synthetic chemistry.

Future Research Directions and Challenges in Halogenated Indenone Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in exploring the potential of 5-chloro-2,3-dihydro-6-iodo-1H-inden-1-one is the development of efficient and environmentally benign synthetic methodologies. Traditional routes often rely on multi-step sequences involving harsh reagents and conditions, such as Friedel-Crafts acylations and cyclizations, which can be difficult to scale and may generate significant waste. google.comresearchgate.net Future research must prioritize the development of more sustainable and atom-economical pathways.

Key Research Thrusts:

C-H Functionalization: Direct, late-stage C-H activation and halogenation of an indenone precursor could provide a more convergent and efficient route. Research into regioselective iodination and chlorination of the indenone scaffold using modern catalytic systems (e.g., palladium, copper, or photoredox catalysts) is a promising avenue.

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for forging complex bonds under mild conditions. acs.org Developing a photocatalytic cascade reaction that constructs the indenone core and installs the halogen atoms in a single operation would represent a significant advancement. acs.org For instance, a radical cascade cyclization could be a viable strategy. acs.org

Enzyme-Catalyzed Halogenation: Biocatalysis offers an environmentally friendly approach to regioselective halogenation. Exploring halogenase enzymes for the specific synthesis of dihalogenated indenones could lead to highly efficient and sustainable processes, minimizing the use of toxic reagents.

A comparison of potential synthetic strategies is outlined below:

| Method | Potential Advantages | Challenges |

| Traditional Friedel-Crafts | Well-established procedures. google.com | Harsh conditions (strong acids), potential for multiple byproducts, significant waste generation. google.com |

| Catalytic C-H Halogenation | High atom economy, reduced number of steps. | Achieving high regioselectivity on the indenone ring, catalyst cost and stability. |

| Photocatalytic Synthesis | Mild reaction conditions, use of renewable light energy, novel reaction pathways. acs.org | Substrate scope limitations, optimization of quantum yields, scalability. |

| Biocatalytic Halogenation | High selectivity, environmentally benign (aqueous media, mild temperatures). | Enzyme availability and stability, substrate specificity, lower space-time yields. |

Exploration of Under-Utilized Reactivity Pathways

The 5-chloro-2,3-dihydro-6-iodo-1H-inden-1-one molecule possesses multiple reactive sites: the aryl-iodine bond, the aryl-chlorine bond, the enone functionality, and the alpha-carbon to the carbonyl. The significant difference in reactivity between the C-I and C-Cl bonds is particularly ripe for exploration through selective cross-coupling reactions.

Future research should focus on:

Selective Cross-Coupling: The C-I bond is significantly more reactive in palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck) than the C-Cl bond. This allows for the selective functionalization at the 6-position while leaving the chlorine atom at the 5-position intact for subsequent transformations. A Pd-catalyzed Sonogashira coupling, for example, could introduce alkynyl groups, leading to fused polycyclic systems. nih.gov

Sequential Functionalization: A systematic exploration of sequential, one-pot reactions could unlock rapid access to complex molecular architectures. For example, a Sonogashira coupling at the iodo-position followed by a Suzuki coupling at the chloro-position under more forcing conditions would allow for the programmed introduction of two different aryl or vinyl groups.

Enone and Alpha-Carbon Chemistry: The indenone core itself is a versatile functional group. Future work could explore conjugate additions, aldol (B89426) condensations at the alpha-position, and various cycloaddition reactions. Combining this with the selective halogen reactivity would create a powerful toolbox for generating molecular diversity.

| Reactive Site | Potential Reaction Type | Potential Product Class |

| C6-Iodine | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Amination | Arylated, alkynylated, vinylated, or aminated indenones. |

| C5-Chlorine | Suzuki, Buchwald-Hartwig (harsher conditions) | Di-arylated or aryl-aminated indenones. |

| Enone System | Michael Addition, Diels-Alder Reaction | Functionalized indanones, polycyclic systems. |

| Alpha-Carbon (C2) | Aldol Condensation, Alkylation | 2-substituted indenone derivatives. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, reproducibility, and scalability. researchgate.netrsc.org For a molecule like 5-chloro-2,3-dihydro-6-iodo-1H-inden-1-one, whose derivatives may be needed for screening in materials or medicinal chemistry, these technologies are particularly relevant.

Key opportunities include:

Enhanced Safety and Control: Many synthetic reactions, particularly those involving reactive intermediates or exothermic processes, can be performed more safely in microreactors. researchgate.net Flow chemistry allows for precise control over temperature, pressure, and reaction time, leading to higher yields and purity. researchgate.net

Automated Synthesis and Screening: Integrating flow reactors with automated control systems and machine learning algorithms can accelerate the synthesis and evaluation of a library of derivatives. chimia.ch An automated platform could systematically vary the coupling partners at the iodo- and chloro- positions, generating a diverse set of molecules for high-throughput screening in, for example, organic electronics applications. chimia.ch This approach shortens reaction times and reduces costs. researchgate.net

Telescoped Reactions: Flow chemistry enables "telescoped" or multi-step reactions to be performed in a continuous sequence without isolating intermediates. rsc.org A future platform could integrate the synthesis of the indenone core with its subsequent C-I and C-Cl functionalization steps into a single, uninterrupted process.

Interdisciplinary Research Opportunities in Chemical Synthesis and Materials Science

The unique electronic and structural features of 5-chloro-2,3-dihydro-6-iodo-1H-inden-1-one make it an attractive scaffold for interdisciplinary research, particularly in materials science. The indenone core is an electron-accepting unit, and its properties can be finely tuned by introducing different substituents via the halogen handles. mdpi.com

Potential collaborative avenues include:

Organic Electronics: The indenone scaffold is found in molecules with interesting photophysical properties. researchgate.net By using the iodo and chloro positions to introduce electron-donating or -withdrawing groups, chemists can systematically tune the HOMO-LUMO gap of the resulting conjugated molecules. This makes them promising candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of halogens can also promote specific packing arrangements in the solid state, which is crucial for charge transport.

Functional Polymers: The dihalogenated nature of the molecule allows it to act as a monomer for step-growth polymerization. For instance, polymerization via repetitive Suzuki or Sonogashira coupling reactions could lead to novel conjugated polymers with tailored electronic and optical properties for use in sensors or plastic electronics.

Molecular Probes: The indenone core can exhibit fluorescence. By attaching specific recognition units at the 5- or 6-position, it may be possible to design fluorescent probes for sensing ions or biomolecules.

The exploration of 1H-Inden-1-one, 5-chloro-2,3-dihydro-6-iodo- and its derivatives stands at the intersection of synthetic innovation and functional application. Overcoming the challenges in its synthesis and reactivity will require a multidisciplinary approach, combining modern catalytic methods, automated technologies, and collaborative efforts between synthetic chemists and materials scientists to unlock its full potential.

常见问题

Basic: What are the recommended synthetic routes for 5-chloro-2,3-dihydro-6-iodo-1H-inden-1-one, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves halogenation of a pre-functionalized indenone core. For example, iodination at the 6-position could be achieved via electrophilic substitution using iodine monochloride (ICl) under controlled temperatures (0–5°C). Chlorination at the 5-position may require Friedel-Crafts alkylation or directed ortho-metalation strategies. Optimization should focus on:

- Catalyst selection : Lewis acids like AlCl₃ for chlorination .

- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance iodine incorporation .

- Reaction monitoring : Use TLC or in-situ NMR to track intermediate formation and minimize side reactions.

Basic: Which spectroscopic techniques are most effective for structural characterization, and how do halogen substituents impact data interpretation?

Methodological Answer:

- ¹H/¹³C NMR : Iodine’s heavy atom effect causes significant deshielding of adjacent protons (e.g., H-6 and H-7). Chlorine’s electronegativity alters coupling constants, requiring careful integration .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ ≈ 338.89 g/mol). Halogen isotopic patterns (Cl: ³⁵Cl/³⁷Cl, I: ¹²⁷I) aid peak assignment.

- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹) validate functional groups.

Advanced: How do electronic effects of chlorine and iodine influence the indenone core’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : Chlorine deactivates the ring, directing electrophiles to meta positions. Iodine’s polarizability facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Catalytic Systems : Use Pd(PPh₃)₄ with bulky ligands to mitigate steric hindrance from iodine. For Ullmann couplings, CuI/1,10-phenanthroline in DMF at 110°C improves yields .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict charge distribution to guide catalyst selection .

Advanced: How to resolve discrepancies between crystallographic data and computational models for bond parameters?

Methodological Answer:

- Refinement Tools : Use SHELXL for high-resolution crystallographic refinement. Discrepancies in bond lengths (e.g., C-I vs. C-Cl) may arise from thermal motion; apply anisotropic displacement parameters .

- Computational Validation : Compare XRD data with DFT-optimized geometries (e.g., using ORCA). Adjust basis sets (e.g., def2-TZVP for halogens) to improve accuracy .

- Statistical Analysis : Apply R-factor and goodness-of-fit metrics to assess model reliability .

Basic: What safety protocols are critical for handling this compound, particularly regarding halogen-related hazards?

Methodological Answer:

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Iodine vapors require scrubbing systems .

- Waste Disposal : Halogenated waste must be neutralized (e.g., with NaHCO₃) before disposal in designated containers.

- Emergency Procedures : For spills, adsorb with vermiculite and dispose as hazardous waste.

Advanced: How to statistically address inconsistent biological activity data across assay systems?

Methodological Answer:

- Assay Validation : Replicate experiments (n ≥ 3) using standardized protocols (e.g., MTT assay for cytotoxicity). Normalize data to positive/negative controls.

- Multivariate Analysis : Apply ANOVA to identify inter-assay variability. Use principal component analysis (PCA) to isolate confounding factors (e.g., solvent polarity) .

- Meta-Analysis : Pool data from orthogonal assays (e.g., enzymatic vs. cell-based) to assess consensus bioactivity.

Basic: What crystallographic strategies ensure accurate determination of this compound’s molecular geometry?

Methodological Answer:

- Data Collection : Use synchrotron radiation for high-resolution datasets (≤ 0.8 Å). Monitor crystal decay (common with iodinated compounds).

- Space Group Determination : Employ PLATON’s ADDSYM to check for missed symmetry elements .

- Validation Tools : Utilize CCDC’s Mercury for visualizing intermolecular interactions (e.g., halogen bonding) .

Advanced: Can computational methods predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- Reactivity Screening : Perform in silico trials using ChemDraw’s Reactor module. Adjust parameters (pH, solvent) to simulate reaction conditions.

- Transition State Modeling : Use Gaussian’s QST2 method to identify activation barriers for iodination/chlorination pathways .

- Machine Learning : Train models on halogenated indenone datasets (e.g., PubChem) to predict regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。